Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy-
Description
The compound Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- (hereafter referred to as the target compound) is a benzamide derivative characterized by a piperazine-carboxamide linker and substituted aromatic rings. Its structure comprises:
- Benzamide core: The central benzamide moiety (C₆H₅CONH-) is substituted with 3,4-dimethoxy groups on the phenyl ring, which enhance hydrophilicity and may influence metabolic stability .
- Piperazine-carboxamide linker: A piperazine ring is connected via a carbonyl group to a phenyl ring. The piperazine nitrogen is substituted with a 4-chlorophenyl group, a common feature in bioactive molecules due to its electronic and steric effects on receptor binding .
- Structural implications: The 3,4-dimethoxy groups on the benzamide phenyl ring may improve solubility compared to halogenated analogs, while the 4-chlorophenyl-piperazine motif is associated with affinity for serotonin or dopamine receptors in related compounds .
Properties
CAS No. |
89767-70-4 |
|---|---|
Molecular Formula |
C26H26ClN3O4 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-3-18(4-9-21)26(32)30-15-13-29(14-16-30)22-10-6-20(27)7-11-22/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
InChI Key |
KMCDLTCRNAZXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzamide derivatives with piperazinyl and chlorophenyl substituents generally follows a modular approach:
- Step 1: Preparation of an intermediate containing the piperazine linked to the chlorophenyl group.
- Step 2: Synthesis or procurement of a 3,4-dimethoxy-substituted benzamide or corresponding acid derivative.
- Step 3: Amide bond formation between the piperazinyl intermediate and the 3,4-dimethoxy-substituted benzoic acid derivative.
This approach allows for the introduction of the key functional groups in a controlled manner, ensuring the integrity of sensitive moieties such as the piperazine ring and the chlorophenyl substituent.
Detailed Synthetic Route (Based on Literature)
A representative synthetic route, adapted from related benzamide derivatives with piperazine and chlorophenyl substituents, is outlined below:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-(4-chlorophenyl)-1-piperazine intermediate | Reaction of 4-chlorophenyl halide with piperazine under nucleophilic substitution conditions, often in polar aprotic solvents at elevated temperature | Formation of 4-(4-chlorophenyl)-1-piperazine |
| 2 | Preparation of 3,4-dimethoxybenzoic acid derivative | Commercially available or synthesized via methylation of hydroxybenzoic acid derivatives | 3,4-Dimethoxybenzoic acid or activated derivative (e.g., acid chloride) |
| 3 | Amide bond formation between piperazine intermediate and 3,4-dimethoxybenzoic acid | Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) with N-hydroxybenzotriazole (HOBt) or HATU, in presence of base like N,N-Diisopropylethylamine (DIPEA), in solvents like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures | Formation of the target benzamide compound |
This synthetic approach is supported by detailed procedures reported in the literature for similar benzamide derivatives bearing piperazine and chlorophenyl groups.
Representative Experimental Procedure
An example adapted from the synthesis of related benzamide derivatives with piperazine substituents is as follows:
Synthesis of Intermediate (4-(4-chlorophenyl)-1-piperazine):
- 4-Chlorophenyl bromide (or chloride) is reacted with piperazine in toluene or dimethylformamide (DMF) using a base such as potassium carbonate under nitrogen atmosphere at 80–100 °C for 12 hours.
- The reaction mixture is cooled, filtered, and purified by column chromatography to isolate the intermediate.
Preparation of 3,4-Dimethoxybenzoic Acid Derivative:
- Commercial 3,4-dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride under reflux conditions in anhydrous solvents like dichloromethane.
-
- The piperazine intermediate is dissolved in dichloromethane, and the acid chloride of 3,4-dimethoxybenzoic acid is added dropwise at 0 °C to room temperature.
- The reaction is stirred for several hours to overnight.
- The mixture is washed with water, sodium bicarbonate, and brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by silica gel chromatography to yield the final benzamide compound.
Alternative Synthetic Routes
Alternative methods reported include:
Amide Bond Formation via Carbodiimide Coupling:
Using EDCI/HOBt or HATU as coupling agents with DIPEA as base in dichloromethane or tetrahydrofuran, allowing milder conditions and high yields.Reductive Amination and Subsequent Acylation:
In some cases, intermediates bearing amine groups on the piperazine ring are prepared by reduction of nitro precursors, followed by acylation with substituted benzoic acids.Use of Protected Piperazine Derivatives:
N-Boc protection of piperazine followed by acylation and deprotection steps to improve selectivity and yield.
Research Results and Characterization
Yields and Purity
Structural Confirmation
Proton Nuclear Magnetic Resonance (1H-NMR):
Characteristic signals for aromatic protons, piperazine methylene groups, and methoxy substituents confirm the structure.Mass Spectrometry (MS):
Molecular ion peaks consistent with the expected molecular weight confirm the molecular formula.Elemental Analysis:
Confirms the composition and purity of the final compound.
Example Data Table of Synthesis Steps
| Intermediate/Compound | Reaction Conditions | Yield (%) | Key Characterization Techniques |
|---|---|---|---|
| 4-(4-chlorophenyl)-1-piperazine | Nucleophilic substitution, K2CO3, 80°C, 12 h | 85 | 1H-NMR, MS |
| 3,4-Dimethoxybenzoic acid chloride | Thionyl chloride, reflux, 2 h | Quantitative | IR (acid chloride peak), MS |
| Final benzamide compound | Amide coupling, EDCI/HOBt, DIPEA, RT, 20 h | 75–90 | 1H-NMR, MS, Elemental Analysis |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Notes:
- LogP values inferred from structural analogs; the target compound’s 3,4-dimethoxy groups likely lower LogP compared to Venetoclax’s lipophilic substituents.
Biological Activity
Benzamide derivatives are a significant area of interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- presents a complex structure that enhances its pharmacological potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, and oxygen in its structure. The unique features of this compound include:
- Piperazine moiety : Associated with various pharmacological effects.
- Methoxy substituents : Potentially enhancing lipophilicity and receptor binding affinity.
Biological Activities
Benzamide derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzamide have demonstrated significant cytotoxic effects against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines .
- Antiviral Activity : Certain benzamide derivatives have been identified as potent inhibitors of viral entry, particularly against Ebola and Marburg viruses. These compounds showed high potency (EC50 < 1 µM) with low cytotoxicity (SI > 100), making them promising candidates for antiviral therapy .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Specific compounds exhibited IC50 values comparable to established inhibitors .
The mechanisms through which benzamide derivatives exert their biological effects often involve:
- Receptor Binding : Interaction studies indicate that these compounds can bind to various receptors or enzymes, influencing cellular pathways related to growth and apoptosis.
- Enzyme Inhibition : The inhibition of key enzymes such as AChE or kinases involved in cancer proliferation is a critical mechanism for their therapeutic effects.
Comparative Analysis
The following table compares the biological activities of selected benzamide derivatives:
| Compound Name | Structure | Notable Properties | Biological Activity |
|---|---|---|---|
| Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- | Structure | Complex organic compound | Anticancer, antiviral |
| Metoclopramide | Structure | Antiemetic; acts on dopamine receptors | Gastrointestinal motility |
| Cinitapride | Structure | Gastrointestinal prokinetic agent | Antiemetic |
| Alizapride | Structure | Antidepressant properties | Antiemetic |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic activity of various benzamide derivatives against multiple cancer cell lines using the sulforhodamine B assay. High cytotoxic activity was observed in several derivatives, indicating their potential as anticancer agents .
- Antiviral Efficacy : Research on the antiviral properties of specific benzamide derivatives revealed that they could significantly inhibit the entry of Ebola virus at low concentrations while maintaining low cytotoxicity levels .
- Cholinesterase Inhibition : In vitro studies demonstrated that certain benzamide derivatives exhibited potent AChE inhibition, suggesting their potential use in treating Alzheimer's disease .
Q & A
Q. Advanced Research Focus
- Radioligand Binding Assays : Competitive binding studies using [³H]spiperone (D₂/D₃ receptors) and [³H]ketanserin (5-HT₂A) to quantify IC₅₀ values .
- Functional Assays : cAMP accumulation assays in HEK-293 cells expressing D₂ receptors to evaluate antagonism .
- Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding poses within receptor active sites .
How can researchers address discrepancies in reported receptor binding data for this compound?
Advanced Research Focus
Contradictions may arise from:
- Receptor Subtype Selectivity : Differences in D₃ vs. D₂ receptor expression levels in cell lines .
- Assay Conditions : Buffer composition (e.g., Mg²⁺ concentration) affecting ligand-receptor affinity .
- Data Normalization : Use of reference antagonists (e.g., haloperidol for dopamine receptors) to standardize results .
What strategies are effective for structure-activity relationship (SAR) studies on this benzamide derivative?
Advanced Research Focus
SAR methodologies include:
- Analog Synthesis : Substituting the 4-chlorophenyl group with methoxy or fluoro variants to assess electronic effects .
- Pharmacophore Mapping : 3D-QSAR models to correlate substituent bulk (e.g., dimethoxy groups) with receptor affinity .
- In Vivo Testing : Behavioral assays (e.g., forced swim test) to link structural modifications to functional outcomes .
What are the stability profiles of this compound under varying storage and experimental conditions?
Q. Basic Research Focus
- Storage : Lyophilized form stable at -20°C for ≥6 months; solutions in DMSO should be used within 48 hours to prevent hydrolysis .
- pH Sensitivity : Degradation observed at pH <3 (acidic cleavage of the benzamide bond) via HPLC monitoring .
What computational modeling approaches are best suited to study this compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : 100-ns trajectories to assess piperazinyl flexibility in receptor binding pockets .
- Free Energy Perturbation (FEP) : Predict ΔG changes for substitutions (e.g., 4-chloro vs. 4-methylphenyl) .
- ADMET Prediction : SwissADME for evaluating blood-brain barrier permeability and CYP450 interactions .
Are there case studies comparing this compound’s activity with structural analogs?
Advanced Research Focus
Comparative data from analogs (see Table 1 ):
| Analog | Modification | Receptor Affinity (Ki, nM) | Source |
|---|---|---|---|
| 4-Methoxy variant | 4-Cl → 4-OCH₃ | D₃: 12.3 ± 1.2 | |
| 3-Chlorophenyl variant | 4-Cl → 3-Cl | 5-HT₂A: 8.7 ± 0.9 | |
| N-methylpiperazine variant | Piperazine → N-methylpiperazine | D₂: 45.6 ± 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
